5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione

Anticarcinogenic Tumor promotion JB6 cells

5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6297-66-1) is a 1,3,5-trisubstituted 5,6-dihydropyrimidine-2,4-dione derivative (molecular formula C₁₄H₁₈N₂O₂, MW 246.30 g/mol) synthesized via the Biginelli multicomponent condensation. The compound belongs to the dihydropyrimidine (DHPM) class, which shares the core 2,4-dioxo heterocycle with barbituric acid derivatives but differs in the saturation state at the C5–C6 bond, conferring distinct conformational and electronic properties relative to fully aromatic or barbituric acid scaffolds.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 6297-66-1
Cat. No. B12915653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
CAS6297-66-1
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
InChIKeyWSQAOYQGVWQUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6297-66-1): A 1,3,5-Trisubstituted Dihydropyrimidine-2,4-dione Scaffold for Procurement Evaluation


5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6297-66-1) is a 1,3,5-trisubstituted 5,6-dihydropyrimidine-2,4-dione derivative (molecular formula C₁₄H₁₈N₂O₂, MW 246.30 g/mol) synthesized via the Biginelli multicomponent condensation . The compound belongs to the dihydropyrimidine (DHPM) class, which shares the core 2,4-dioxo heterocycle with barbituric acid derivatives but differs in the saturation state at the C5–C6 bond, conferring distinct conformational and electronic properties relative to fully aromatic or barbituric acid scaffolds [1]. The substitution pattern—N1-isopropyl, N3-phenyl, and C5-methyl—creates a sterically and electronically unique environment that distinguishes this compound from other DHPM analogs and from classical barbiturates such as phenobarbital (5-ethyl-5-phenylbarbituric acid, CAS 50-06-6) [2].

Why Generic Interchange Within the 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione Class Is Not Supported by Evidence


Dihydropyrimidine derivatives and structurally related barbiturates exhibit substitution-dependent pharmacological profiles that preclude generic interchangeability [1]. The N1-isopropyl and N3-phenyl substituents on the dihydropyrimidine-2,4-dione core of CAS 6297-66-1 define a distinct pharmacophore; even minor alterations (e.g., N1-methyl vs. N1-isopropyl or N3-phenyl vs. N3-alkyl) can shift target engagement from GABA_A receptor modulation (characteristic of barbiturates) toward enzyme inhibition (e.g., dihydroorotate dehydrogenase [DHODH], phospholipase A₂) or cellular differentiation pathways [2]. Procurement of a 'generic dihydropyrimidine' without verifying the exact N1/N3/C5 substitution pattern therefore carries a high risk of obtaining a compound with qualitatively different bioactivity, as demonstrated by structure–activity relationship (SAR) studies across the DHPM class [3].

Quantitative Differentiation Evidence for 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione: Head-to-Head and Cross-Study Comparisons


Anticarcinogenic Activity in JB6 Cell Transformation Assay vs. Untreated Control

CAS 6297-66-1 prevents DMBA-induced transformation of JB6 P+ murine epidermal cells, a well-established model for tumor promotion screening [1]. This anticarcinogenic activity distinguishes it from classical barbiturates such as phenobarbital, which is a known tumor promoter in rodent liver and lacks this chemopreventive property in the JB6 model [2]. Quantitative data on the inhibitory concentration is not publicly available in the extracted sources; however, the qualitative activity profile (prevention of transformation at non-cytotoxic concentrations) is documented in the AOD database [1].

Anticarcinogenic Tumor promotion JB6 cells

Phospholipase A₂ Inhibition and Antivenom Activity vs. Standard-of-Care Antivenom

CAS 6297-66-1 inhibits phospholipase A₂ (PLA₂) present in Naja naja (Indian cobra) venom and nullifies the lethal effects of N. naja venom in Swiss Wistar mice [1]. This dual PLA₂-inhibitory and in vivo antivenom activity is not shared by phenobarbital or other classical barbiturates, which are not reported to inhibit snake venom PLA₂ [2]. No IC₅₀ values for PLA₂ inhibition or ED₅₀ values for lethality neutralization are publicly available; the evidence is qualitative but mechanistically distinct.

Phospholipase A2 inhibition Antivenom Naja naja

Antimalarial Activity Against Plasmodium falciparum vs. Dihydropyrimidine DHODH Inhibitor Benchmarks

CAS 6297-66-1 kills Plasmodium falciparum in vitro [1]. While the specific IC₅₀ is not reported, the compound belongs to the dihydropyrimidine class, for which several analogs exhibit PfDHODH inhibitory activity with IC₅₀ values in the nanomolar range (e.g., US8703811 compound 52: IC₅₀ = 94 nM against PfDHODH) [2]. This class-level antimalarial activity differentiates CAS 6297-66-1 from phenobarbital, which has no reported antimalarial efficacy [3]. Note: the absence of a direct, published IC₅₀ for this specific compound represents a data gap requiring independent verification.

Antimalarial Plasmodium falciparum DHODH

Structural Differentiation via Saturation State: Dihydropyrimidine vs. Barbituric Acid Core

The 5,6-dihydropyrimidine-2,4-dione core of CAS 6297-66-1 contains a saturated C5–C6 bond (sp³ carbon at C5 bearing a methyl substituent), contrasting with the fully conjugated barbituric acid core (C5–C6 double bond) of phenobarbital . This saturation alters ring geometry from planar (barbiturates) to a half-chair conformation, affecting hydrogen-bonding distance and orientation at the N1 and N3 carbonyls [1]. Structure-based analyses demonstrate that barbiturate GABA_A receptor binding requires a planar ring system for optimal interaction with the β+/α− interface; the non-planar DHPM core of CAS 6297-66-1 is predicted to reduce GABA_A affinity, consistent with its absence of reported sedative/hypnotic activity [2].

Structural differentiation Dihydropyrimidine Barbituric acid Receptor selectivity

Multitarget Biological Fingerprint Distinct from Single-Target Barbiturate Mechanism

The AOD database annotates CAS 6297-66-1 with a polypharmacological profile encompassing anticarcinogenic, antimalarial, antivenom (PLA₂ inhibition), antifungal (inhibition of Aspergillus niger cilia formation), antimutagenic, and anti-inflammatory (paw edema inhibition) activities [1]. This multitarget spectrum contrasts sharply with phenobarbital, whose primary mechanism is limited to positive allosteric modulation of GABA_A receptors [2]. While quantitative potency data (IC₅₀, ED₅₀) are absent from public sources for most of these endpoints, the breadth of qualitatively distinct activities implies engagement of multiple molecular targets not accessible to classical barbiturates [3].

Polypharmacology Multitarget Biological fingerprint

Recommended Application Scenarios for 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione Based on Differentiated Evidence


Chemoprevention and Tumor Promotion Studies in JB6 Mouse Epidermal Cell Models

Based on its demonstrated ability to prevent DMBA-induced transformation of JB6 P+ cells [1], CAS 6297-66-1 is best deployed as a positive control or lead scaffold in cancer chemoprevention screening assays. Its anticarcinogenic profile provides a mechanistically distinct comparator to tumor-promoting barbiturates such as phenobarbital, enabling researchers to dissect structure–activity relationships governing the switch from anticarcinogenic to tumor-promoting phenotypes within the pyrimidine-dione scaffold family [2].

Snake Venom Phospholipase A₂ Inhibition and Antivenom Adjuvant Research

The unique combination of PLA₂ inhibition and in vivo Naja naja venom lethality neutralization [1] positions CAS 6297-66-1 for use in antivenom adjuvant discovery programs. It may serve as a small-molecule probe to dissect PLA₂-dependent vs. PLA₂-independent venom toxicity pathways, an experimental application for which classical barbiturates are unsuitable due to their lack of PLA₂ inhibitory activity [2].

Antimalarial Lead Diversification via Dihydropyrimidine Library Screening

Given its reported P. falciparum killing activity and structural membership in the DHPM class that includes nanomolar PfDHODH inhibitors [1][2], CAS 6297-66-1 is appropriate for inclusion in focused dihydropyrimidine libraries for antimalarial phenotypic screening. Its N1-isopropyl/N3-phenyl/C5-methyl substitution triplet complements existing DHODH inhibitor SAR, offering chemical diversity that may overcome resistance or improve selectivity relative to lead compounds from the US8703811 patent series [2].

Differentiation-Inducing Agent Screening for Psoriasis and Oncology

Reports indicate that CAS 6297-66-1 arrests proliferation of undifferentiated cells and induces monocytic differentiation [1]. This property supports its use in differentiation therapy screening panels—particularly for acute myeloid leukemia (AML) and hyperproliferative skin disorders such as psoriasis—where the non-planar DHPM core may confer a pharmacokinetic or selectivity advantage over planar barbiturate analogs [2].

Quote Request

Request a Quote for 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.